Lipophilicity and Membrane Permeability Advantage: LogP Comparison of N-Benzyl-2-methyl-1,3-propanediamine Versus Unsubstituted 2-Methyl-1,3-propanediamine
N-Benzyl-2-methyl-1,3-propanediamine exhibits substantially higher calculated lipophilicity compared to its unsubstituted parent diamine, 2-methyl-1,3-propanediamine. The introduction of the N-benzyl aromatic group increases the LogP value from approximately -0.71 to 2.46, representing a >3 log unit shift in partition coefficient [1]. This quantitative difference is consistent with the established class-level observation that N-benzyl substitution enhances lipophilicity and alters pharmacokinetic properties in diamine-derived ligands and coordination complexes [2].
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.46 |
| Comparator Or Baseline | 2-Methyl-1,3-propanediamine (CAS 2400-78-4): LogP ≈ -0.71 (predicted) or -1.08 (ACD/LogP) |
| Quantified Difference | ΔLogP ≈ +3.2 log units (indicating >1000-fold higher predicted partition coefficient) |
| Conditions | Predicted values from ACD/Labs Percepta Platform and KOWWIN v1.67 estimation; experimental validation not located in primary literature for target compound |
Why This Matters
The >3 log unit lipophilicity difference predicts significantly altered membrane permeability and solubility profiles, which directly impacts experimental design in cell-based assays, catalyst partitioning in biphasic systems, and extraction efficiency in synthetic workup procedures.
- [1] ChemSrc. N-Benzyl-2-methyl-1,3-propanediamine. CAS 1250405-19-6. LogP: 2.46220. View Source
- [2] Molecules 2002, 7(4), 405-411. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents. View Source
